Hydroxy-Amino-bis(PEG1-C2-Boc)

説明

特性

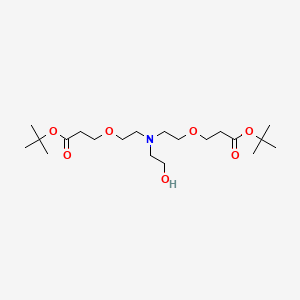

IUPAC Name |

tert-butyl 3-[2-[2-hydroxyethyl-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethyl]amino]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO7/c1-19(2,3)27-17(23)7-13-25-15-10-21(9-12-22)11-16-26-14-8-18(24)28-20(4,5)6/h22H,7-16H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIZBEKRHPKXAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCN(CCO)CCOCCC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-Amino-bis(PEG1-C2-Boc): Structure, Properties, and Applications in PROTAC Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[2] "Hydroxy-Amino-bis(PEG1-C2-Boc)" is a branched, alkyl/ether-based PROTAC linker that offers a versatile platform for the synthesis of these targeted protein degraders.[3][4] This technical guide provides a comprehensive overview of its structure, properties, and a generalized protocol for its application in the synthesis of PROTACs.

Chemical Structure and Properties

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a synthetic molecule featuring a central amino group, a hydroxyl terminus, and two polyethylene (B3416737) glycol (PEG) chains, each terminating in a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The PEG moieties enhance the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

References

Technical Guide: Hydroxy-Amino-bis(PEG1-C2-Boc) - A Branched Linker for PROTAC Development

CAS Number: 1415800-34-8

This technical guide provides a comprehensive overview of Hydroxy-Amino-bis(PEG1-C2-Boc), a branched, alkyl/ether-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Chemical Identity and Properties

Hydroxy-Amino-bis(PEG1-C2-Boc) is a heterobifunctional linker characterized by a central secondary amine, a hydroxyl group, and two short polyethylene (B3416737) glycol (PEG) arms. Each arm is terminated with a tert-butyl (Boc) protected carboxylic acid. The presence of the PEG moieties enhances the solubility of the linker and the resulting PROTAC molecule in aqueous media, which is a critical property for biological applications. The terminal Boc-protected esters can be deprotected under acidic conditions to reveal carboxylic acid groups, allowing for subsequent conjugation to a protein of interest (POI) ligand or an E3 ligase ligand via amide bond formation. The central secondary amine and the hydroxyl group also offer potential points for further chemical modification.

| Property | Value | Source |

| CAS Number | 1415800-34-8 | |

| Molecular Formula | C₂₀H₃₉NO₇ | |

| Molecular Weight | 405.53 g/mol | |

| SMILES | O=C(OC(C)(C)C)CCOCCN(CCO)CCOCCC(=O)OC(C)(C)C | |

| Appearance | Not specified (likely an oil or solid) | - |

| Purity | >95% (typical for commercial samples) | - |

| Storage | -20°C | [1] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. Increased aqueous solubility due to the PEG chains. | - |

Proposed Synthesis Protocol

Stage 1: Synthesis of tert-butyl 3-(2-hydroxyethoxy)propanoate (Precursor)

This precursor can be synthesized via a Michael addition of ethylene (B1197577) glycol to tert-butyl acrylate (B77674).

Materials:

-

Anhydrous ethylene glycol

-

tert-Butyl acrylate

-

Sodium metal (or other suitable base)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of anhydrous ethylene glycol (e.g., 3 equivalents) in anhydrous THF, add a catalytic amount of sodium metal (e.g., 0.05 equivalents).

-

Stir the mixture at room temperature for approximately 2 hours to allow for the formation of the sodium alkoxide.

-

Add tert-butyl acrylate (e.g., 1 equivalent) to the reaction mixture and stir overnight at room temperature.

-

Quench the reaction by adding water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield tert-butyl 3-(2-hydroxyethoxy)propanoate as a colorless oil.[2]

Stage 2: Synthesis of Hydroxy-Amino-bis(PEG1-C2-Boc)

This stage involves the activation of the hydroxyl group of the precursor, followed by a nucleophilic substitution with a suitable amine source.

Materials:

-

tert-butyl 3-(2-hydroxyethoxy)propanoate

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA) or other suitable base

-

Anhydrous Dichloromethane (DCM)

-

Ammonia (or a protected amine equivalent)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

-

Activation of the Hydroxyl Group:

-

Dissolve tert-butyl 3-(2-hydroxyethoxy)propanoate (2 equivalents) in anhydrous DCM.

-

Add triethylamine (e.g., 2.2 equivalents).

-

Cool the mixture to 0°C and slowly add p-toluenesulfonyl chloride (or methanesulfonyl chloride) (e.g., 2.1 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the tosylated (or mesylated) precursor.

-

-

Nucleophilic Substitution:

-

Dissolve the activated precursor (2 equivalents) in a suitable anhydrous solvent like DMF.

-

Add a source of the central amino and hydroxyl groups. A potential starting material could be 2-aminoethanol, where the amino group would perform the nucleophilic attack.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid produced.

-

Heat the reaction mixture (e.g., to 60-80°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield Hydroxy-Amino-bis(PEG1-C2-Boc).

-

Application in PROTAC Synthesis

Hydroxy-Amino-bis(PEG1-C2-Boc) serves as a versatile linker for the modular synthesis of PROTACs. The general workflow involves the sequential deprotection of the Boc groups and coupling with the respective ligands.

General Experimental Workflow for PROTAC Synthesis

-

Boc Deprotection: The tert-butyl ester groups are removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM) to yield the free carboxylic acids.

-

First Amide Coupling: The resulting di-acid linker is then coupled to the amine-functionalized POI ligand or E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Second Amide Coupling: The remaining free carboxylic acid on the linker-ligand conjugate is then coupled to the second ligand (E3 ligase ligand or POI ligand, respectively) using similar amide coupling conditions.

-

Purification: The final PROTAC molecule is purified using techniques such as preparative HPLC.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-stage synthesis of Hydroxy-Amino-bis(PEG1-C2-Boc).

General PROTAC Synthesis Workflow

Caption: General workflow for synthesizing a PROTAC using the linker.

Conclusion

Hydroxy-Amino-bis(PEG1-C2-Boc) is a valuable, albeit not widely documented, tool for the construction of PROTACs. Its branched structure and PEGylated nature offer desirable physicochemical properties for the resulting degrader molecules. While a definitive published synthesis protocol is lacking, this guide provides a chemically sound, proposed route for its preparation and a clear workflow for its application in PROTAC development. Further empirical work is necessary to optimize the proposed synthesis and fully characterize the linker and its performance in PROTAC constructs.

References

An In-Depth Technical Guide to Hydroxy-Amino-bis(PEG1-C2-Boc) for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and application of Hydroxy-Amino-bis(PEG1-C2-Boc), a bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical characteristics, provides a representative experimental protocol for its use in PROTAC synthesis, and illustrates the key signaling pathways and workflows involved in PROTAC-mediated protein degradation.

Core Molecular Data

Hydroxy-Amino-bis(PEG1-C2-Boc) is an alkyl/ether-based linker designed for the synthesis of PROTACs.[1] Its structure incorporates a central amine with a hydroxyl group and two Boc-protected polyethylene (B3416737) glycol (PEG) arms, offering a versatile platform for conjugation to both a target protein ligand and an E3 ligase ligand.

| Property | Value | Reference |

| Molecular Formula | C20H39NO7 | [1] |

| CAS Number | 1415800-34-8 | [1] |

| SMILES | O=C(OC(C)(C)C)CCOCCN(CCO)CCOCCC(=O)OC(C)(C)C | [1] |

| Product Type | PROTAC Linker | [1] |

PROTAC Signaling Pathway

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using Hydroxy-Amino-bis(PEG1-C2-Boc) typically involves a multi-step process to conjugate a ligand for the target protein and a ligand for an E3 ligase. The following is a representative protocol based on common synthetic strategies for PEG-containing PROTACs.

Step 1: Deprotection of the Hydroxyl Group (if necessary) and Activation

This step is performed if the hydroxyl group on the linker needs to be modified for conjugation. For this specific linker, the primary alcohol can be activated directly.

Step 2: Conjugation to the First Ligand (e.g., Target Protein Ligand)

This example describes an amide bond formation, a common method for linking components.

-

Reagents and Materials:

-

Hydroxy-Amino-bis(PEG1-C2-Boc) (1.0 eq)

-

Target Protein Ligand with a carboxylic acid group (1.1 eq)

-

HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the Target Protein Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add Hydroxy-Amino-bis(PEG1-C2-Boc) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Ligand-Linker intermediate.

-

Step 3: Boc Deprotection

-

Reagents and Materials:

-

Ligand-Linker intermediate from Step 2

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

-

Procedure:

-

Dissolve the Ligand-Linker intermediate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

-

Step 4: Conjugation to the Second Ligand (e.g., E3 Ligase Ligand)

-

Reagents and Materials:

-

Deprotected Ligand-Linker intermediate from Step 3 (1.0 eq)

-

E3 Ligase Ligand with a carboxylic acid group (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Follow a similar procedure to Step 2, using the deprotected Ligand-Linker intermediate and the E3 Ligase Ligand-COOH.

-

After workup and purification, the final PROTAC molecule is obtained.

-

PROTAC Drug Development Workflow

The development of a novel PROTAC is a systematic process that begins with target identification and culminates in a clinically viable drug candidate. The workflow involves iterative cycles of design, synthesis, and biological evaluation to optimize the potency, selectivity, and pharmacokinetic properties of the PROTAC.

References

The Strategic Role of Hydroxy-Amino-bis(PEG1-C2-Boc) in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is a tripartite design, consisting of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. This technical guide provides a comprehensive overview of the role of "Hydroxy-Amino-bis(PEG1-C2-Boc)," an alkyl/ether-based bifunctional linker, in the synthesis of PROTACs. We will delve into its chemical properties, its strategic application in PROTAC design, and provide detailed, representative experimental protocols for its incorporation into a PROTAC scaffold.

Introduction to PROTAC Technology and the Critical Role of Linkers

PROTACs represent a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven pharmacology. By inducing the degradation of a target protein, PROTACs can offer a more sustained and potent biological response compared to traditional small-molecule inhibitors. The linker, far from being a passive spacer, plays a pivotal role in the successful design of a PROTAC. Its length, flexibility, and chemical composition dictate the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for the formation of a productive ternary complex that leads to ubiquitination and subsequent proteasomal degradation of the target protein.

Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance the solubility and permeability of these often large and hydrophobic molecules.[1][2][3] The incorporation of PEG chains can improve the pharmacokinetic profile of a PROTAC and provide the necessary flexibility for optimal ternary complex formation.

Chemical Properties of Hydroxy-Amino-bis(PEG1-C2-Boc)

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a bifunctional linker designed for use in PROTAC synthesis.[4] Its structure combines the advantageous properties of a short PEG chain with the versatility of a protected amine and a hydroxyl group.

| Property | Value | Reference |

| Chemical Name | Hydroxy-Amino-bis(PEG1-C2-Boc) | [4][5] |

| CAS Number | 1415800-34-8 | [5] |

| Molecular Formula | C20H39NO7 | [5] |

| Molecular Weight | 421.53 g/mol | [5] |

| Class | Alkyl/ether-based PROTAC linker | [4][5] |

The key functional components of this linker are:

-

A Central Amine: This serves as a point of attachment for one of the PROTAC's ligands.

-

A Hydroxyl Group: The hydroxyl (-OH) group provides a reactive handle for conjugation, typically after activation, or can be used to modulate the linker's polarity.

-

Two Boc-Protected Carboxylic Acid Groups: The tert-butyloxycarbonyl (Boc) protecting groups mask two carboxylic acid functionalities. The Boc group is an acid-labile protecting group, meaning it can be selectively removed under acidic conditions to reveal the free carboxylic acids for subsequent coupling reactions. This allows for a modular and controlled assembly of the PROTAC molecule.

-

PEG1 Spacers: The short polyethylene glycol units enhance the hydrophilicity of the linker, which can improve the solubility and cell permeability of the final PROTAC.[1][6]

Below is a diagram of the general PROTAC mechanism.

Caption: General mechanism of PROTAC-mediated protein degradation.

Role in PROTAC Synthesis: A Modular Approach

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is designed for a modular approach to PROTAC synthesis, allowing for the sequential attachment of the warhead and the E3 ligase ligand. The presence of orthogonal protecting groups (in this case, the Boc groups) is central to this strategy.

The general workflow for synthesizing a PROTAC using this linker would be as follows:

Caption: Representative workflow for PROTAC synthesis.

Experimental Protocols

Disclaimer: The following protocols are representative and should be adapted and optimized based on the specific warhead and E3 ligase ligand being used. No specific published protocol for "Hydroxy-Amino-bis(PEG1-C2-Boc)" is currently available.

General Protocol for Boc Deprotection

Objective: To remove the Boc protecting groups from "Hydroxy-Amino-bis(PEG1-C2-Boc)" or its conjugate to reveal the free carboxylic acids.

Materials:

-

Boc-protected compound (1 equivalent)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent like ethyl acetate (B1210297).

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Representative Protocol for PROTAC Synthesis via Amide Bond Formation

Objective: To couple the deprotected linker to an amine-functionalized warhead or E3 ligase ligand.

Step 1: Coupling of "Hydroxy-Amino-bis(PEG1-C2-Boc)" to the First Ligand (Amine-functionalized)

This step would utilize the central amine of the linker.

Materials:

-

"Hydroxy-Amino-bis(PEG1-C2-Boc)" (1.1 equivalents)

-

Carboxylic acid-functionalized ligand (Warhead-COOH or E3-Ligand-COOH) (1 equivalent)

-

HATU (1.2 equivalents)

-

DIPEA (3 equivalents)

-

Anhydrous DMF

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

-

Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of "Hydroxy-Amino-bis(PEG1-C2-Boc)" in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the ligand-linker conjugate.

Step 2: Boc Deprotection

Follow the protocol outlined in section 4.1 to deprotect the two carboxylic acid groups on the ligand-linker conjugate.

Step 3: Coupling to the Second Ligand (Amine-functionalized)

Materials:

-

Deprotected ligand-linker conjugate (1 equivalent)

-

Amine-functionalized ligand (Warhead-NH2 or E3-Ligand-NH2) (2.2 equivalents, assuming coupling to both revealed carboxylic acids)

-

HATU (2.4 equivalents)

-

DIPEA (6 equivalents)

-

Anhydrous DMF

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the deprotected ligand-linker conjugate in anhydrous DMF under an inert atmosphere.

-

Add HATU and DIPEA and stir for 15 minutes.

-

Add the amine-functionalized ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

-

Work-up and purify as described in Step 1 to obtain the final PROTAC molecule.

Data Presentation: Hypothetical Performance Metrics

Due to the absence of specific published data for PROTACs synthesized with "Hydroxy-Amino-bis(PEG1-C2-Boc)", the following table presents hypothetical, yet representative, quantitative data that would be generated during the evaluation of a novel PROTAC.

| Parameter | PROTAC-X (Hypothetical) | Description |

| Target Protein | e.g., BRD4 | The protein of interest to be degraded. |

| E3 Ligase | e.g., Cereblon (CRBN) | The recruited E3 ubiquitin ligase. |

| DC50 | 50 nM | The concentration of PROTAC required to degrade 50% of the target protein. |

| Dmax | >95% | The maximum percentage of target protein degradation achieved. |

| Binding Affinity (Warhead to Target) | 100 nM (Kd) | The dissociation constant for the interaction between the warhead and the target protein. |

| Binding Affinity (E3 Ligand to E3) | 250 nM (Kd) | The dissociation constant for the interaction between the E3 ligand and the E3 ligase. |

| Cell Permeability (Caco-2) | 2 x 10^-6 cm/s | A measure of the PROTAC's ability to cross cell membranes. |

| Aqueous Solubility | 150 µM | The maximum concentration of the PROTAC that can be dissolved in an aqueous buffer. |

Conclusion

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a versatile bifunctional linker that offers a strategic advantage in the modular synthesis of PROTACs. Its combination of a central amine, a hydroxyl group, Boc-protected carboxylic acids, and PEG spacers provides a balance of reactivity, control, and favorable physicochemical properties. While specific examples of its application in the literature are currently scarce, the principles of its use are well-established within the field of PROTAC development. The representative protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to incorporate this and similar linkers into their PROTAC design and synthesis workflows, ultimately accelerating the discovery of novel protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hydroxy-Amino-bis(PEG1-C2-Boc) - Immunomart [immunomart.com]

- 6. precisepeg.com [precisepeg.com]

The Bifunctional Linker "Hydroxy-Amino-bis(PEG1-C2-Boc)": A Technical Overview for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. "Hydroxy-Amino-bis(PEG1-C2-Boc)" is an alkyl/ether-based, bifunctional linker designed for the synthesis of PROTACs. This technical guide provides a comprehensive overview of its properties and its role in the development of novel protein degraders.

Physicochemical Properties

Understanding the fundamental properties of a linker is paramount for its effective application in PROTAC design. "Hydroxy-Amino-bis(PEG1-C2-Boc)" is a well-defined chemical entity with the following characteristics:

| Property | Value |

| Molecular Formula | C₂₀H₃₉NO₇ |

| Molecular Weight | 405.53 g/mol |

| CAS Number | 1415800-34-8 |

| Class | Alkyl/Ether-based PROTAC Linker |

| Functional Groups | Hydroxyl (-OH), Amine (-NH-, Boc-protected), Ester (-COO-) |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

The Role in PROTAC Design and Synthesis

"Hydroxy-Amino-bis(PEG1-C2-Boc)" serves as a versatile building block in the modular synthesis of PROTACs. Its structure incorporates a central secondary amine, which, after deprotection of the Boc group, can be functionalized. The terminal hydroxyl and Boc-protected carboxyl groups provide two distinct points for conjugation with a target protein ligand and an E3 ligase ligand.

The alkyl/ether composition of the linker chain imparts flexibility and can influence the PROTAC's solubility and cell permeability. The polyethylene (B3416737) glycol (PEG) unit can enhance aqueous solubility, a desirable property for improving the pharmacokinetic profile of the final PROTAC molecule. The length of the linker is a critical parameter that dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, ultimately impacting the efficiency of ubiquitination and subsequent degradation.

Conceptual Experimental Workflow for PROTAC Synthesis

While specific protocols are highly dependent on the nature of the target and E3 ligase ligands, a general workflow for utilizing "Hydroxy-Amino-bis(PEG1-C2-Boc)" can be conceptualized. This involves a series of chemical reactions to sequentially attach the two ligands to the linker.

The Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology, particularly within the realm of Proteolysis Targeting Chimeras (PROTACs), lies the linker—a critical component that dictates the efficacy, selectivity, and drug-like properties of these novel therapeutics. Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) has become a cornerstone of PROTAC design. This technical guide provides a comprehensive overview of the role of PEG linkers in TPD, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs are heterobifunctional molecules composed of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] This linker is far from a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the crucial first step in the degradation pathway.[2][3]

PEG linkers, characterized by their repeating ethylene (B1197577) glycol units, offer a unique combination of properties that make them highly advantageous in PROTAC design:

-

Enhanced Solubility and Physicochemical Properties: A major challenge in PROTAC development is the often large and lipophilic nature of the molecules, which can lead to poor aqueous solubility and hinder bioavailability.[4] The inherent hydrophilicity of the PEG chain significantly improves the solubility of PROTACs, making them more compatible with physiological environments.[3][5]

-

Flexibility and Conformational Control: The ethylene glycol units in PEG linkers provide significant conformational flexibility.[5] This allows the PROTAC to adopt an optimal orientation to facilitate the crucial protein-protein interactions between the target and the E3 ligase within the ternary complex.[2][6]

-

Tunable Length for Optimal Ternary Complex Formation: The length of the PEG linker is a critical parameter that must be empirically optimized for each target-E3 ligase pair.[2] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to inefficient ubiquitination.[3] The modular nature of PEG chemistry allows for the straightforward synthesis of PROTACs with varying linker lengths, enabling systematic optimization of degradation efficiency.[7]

-

Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation. This can shield the molecule's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[4]

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade a target protein. The process can be visualized as a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The optimization of linker length is a critical step in PROTAC design. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Physicochemical Properties of PROTACs with Different Linker Types

| Linker Type | cLogP | TPSA (Ų) | HBD | HBA | Solubility (µM) |

|---|---|---|---|---|---|

| Alkyl Chain (12 atoms) | 6.8 | 150 | 4 | 8 | < 10 |

| PEG3 (11 atoms) | 5.5 | 180 | 4 | 11 | 50 |

| PEG5 (17 atoms) | 4.9 | 210 | 4 | 14 | > 100 |

Data is illustrative and compiled from various sources in the literature.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| PROTAC-PEG3 | 3 PEG units | 50 | 85 |

| PROTAC-PEG4 | 4 PEG units | 25 | 95 |

| PROTAC-PEG5 | 5 PEG units | 10 | >98 |

| PROTAC-PEG6 | 6 PEG units | 30 | 90 |

Data is illustrative and compiled from various sources in the literature.[4] DC50 and Dmax values are cell-line dependent.

Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

| PROTAC | Linker Length (atoms) | ERα Degradation (%) at 100 nM |

|---|---|---|

| PROTAC 1 | 12 | ~60 |

| PROTAC 2 | 16 | >95 |

| PROTAC 3 | 20 | ~70 |

Based on data from a study by Cyrus et al.[3][8]

Table 4: Linker Length Dependency for TBK1 Degradation

| Linker Length (atoms) | TBK1 Degradation | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| < 12 | Not Observed | - | - |

| 21 | Potent Degradation | 3 | 96 |

| 29 | Reduced Potency | 292 | 76 |

Based on data from a study on TBK1-targeting PROTACs.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, characterization, and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, often involving amide bond formation and "click chemistry".[1]

Step 1: Amide Coupling of E3 Ligase Ligand with Bifunctional PEG Linker

-

Reagents and Materials:

-

E3 ligase ligand with a free amine (e.g., pomalidomide-NH2) (1.0 eq)

-

Bifunctional PEG linker (e.g., HOOC-PEGn-Azide) (1.1 eq)

-

Peptide coupling reagent (e.g., HATU) (1.2 eq)

-

Organic base (e.g., DIPEA) (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the E3 ligase ligand and the bifunctional PEG linker in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

-

Reagents and Materials:

-

Purified E3 ligase-linker-azide intermediate from Step 1 (1.0 eq)

-

POI ligand functionalized with a terminal alkyne (1.1 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent mixture (e.g., t-BuOH/H2O or DMF)

-

-

Procedure:

-

Dissolve the E3 ligase-linker-azide intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4·5H2O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[1]

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Characterization: The final purified PROTAC should be characterized by:

-

LC-MS: To confirm the molecular weight of the final product.[10]

-

NMR: To confirm the structure of the PROTAC.[10]

Western Blot for Quantifying Protein Degradation

Western blotting is a standard technique to measure the levels of a target protein in cells following treatment with a PROTAC.[11]

-

Cell Culture and Treatment:

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][13]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate (ECL) to the membrane and capture the signal using an imaging system.[14]

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.[16]

-

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human drug absorption and to assess whether a compound is a substrate for efflux transporters.[17]

-

Cell Culture:

-

Culture Caco-2 cells on filter membranes of Transwell™ plates until they form a confluent, polarized monolayer (typically 18-22 days).[17]

-

-

Assay Procedure (Bidirectional):

-

Equilibrate the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).

-

Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

Apical to Basolateral (A-B) Permeability: Add the PROTAC solution (e.g., at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

-

Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

-

Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[17]

-

-

Sample Analysis:

-

At the end of the incubation, collect samples from both the donor and receiver compartments.

-

Analyze the concentration of the PROTAC in the samples by LC-MS/MS.[15]

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[17]

-

Typical Experimental Workflow for PROTAC Design and Evaluation

The development of a novel PROTAC is an iterative process that involves design, synthesis, and a cascade of biological evaluations.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A systematic approach to optimizing PEG linker length, coupled with robust in vitro and cellular characterization, is paramount for the successful development of novel protein degraders. This guide provides the foundational knowledge and detailed protocols necessary for researchers to navigate the complexities of PEG linker chemistry and accelerate the discovery of next-generation therapeutics in targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. enamine.net [enamine.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Caco-2 Permeability | Evotec [evotec.com]

A Technical Guide to "Hydroxy-Amino-bis(PEG1-C2-Boc)" for Inducing Protein Ubiquitination via PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric arrangement of the ternary complex. This technical guide focuses on "Hydroxy-Amino-bis(PEG1-C2-Boc)," an alkyl/ether-based PROTAC linker, detailing its role in the synthesis and mechanism of action of PROTACs designed to induce protein ubiquitination and subsequent degradation. This document provides an in-depth overview of the underlying principles, detailed experimental protocols for characterization, and representative data to guide researchers in the application of such linkers in drug discovery and development.

Introduction to PROTAC Technology

PROTACs are innovative chemical entities that, instead of inhibiting a target protein's function, mediate its destruction.[1][2] These molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, which in turn leads to the polyubiquitination of the POI.[2][4] This polyubiquitin (B1169507) chain serves as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome.[1][] A key advantage of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage in another cycle of degradation.[4]

The Role of the Linker in PROTAC Design: A Focus on "Hydroxy-Amino-bis(PEG1-C2-Boc)"

The linker is not merely a passive spacer but plays a crucial role in determining the overall efficacy of a PROTAC.[6][7] Its length, rigidity, and chemical composition influence several key parameters, including:

-

Solubility and Cell Permeability: PROTACs are often large molecules with poor physicochemical properties. The incorporation of hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), can significantly improve aqueous solubility and modulate cell permeability.[8][][] "Hydroxy-Amino-bis(PEG1-C2-Boc)" is a PEG-based linker designed to impart these favorable properties.[1][3]

-

Ternary Complex Formation: The linker's flexibility and length are critical for enabling the optimal orientation of the POI and E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[7]

-

Pharmacokinetics and Pharmacodynamics: The linker can influence the metabolic stability and overall exposure of the PROTAC in vivo.

"Hydroxy-Amino-bis(PEG1-C2-Boc)" (CAS: 1415800-34-8, Formula: C20H39NO7) is a bifunctional linker that can be utilized in the synthesis of PROTACs.[1][3][4] Its structure features two Boc-protected carboxylic acid functionalities and a central secondary amine with a hydroxyl group, providing multiple points for conjugation to POI and E3 ligase ligands. The PEG1 component enhances hydrophilicity.

Signaling Pathway and Mechanism of Action

The mechanism of action for a PROTAC synthesized with a linker like "Hydroxy-Amino-bis(PEG1-C2-Boc)" follows a well-defined pathway that hijacks the cell's ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTAC Performance

While specific quantitative data for PROTACs synthesized using "Hydroxy-Amino-bis(PEG1-C2-Boc)" is not currently available in the public domain, the following tables present representative data from a study on PI3K/mTOR dual-targeting PROTACs with varying PEG linker lengths. This data illustrates how linker modifications can impact degradation potency (DC50) and efficacy (Dmax).

Table 1: In Vitro Degradation of p110α and mTOR by a PROTAC (GP262) in MDA-MB-231 Cells (24h treatment) [11]

| Target Protein | DC50 (nM) | Dmax (%) |

| p110α | 227.4 | 71.3 |

| p110γ | 42.23 | 88.6 |

| mTOR | 45.4 | 74.9 |

Table 2: Influence of Linker Type on mTOR Degradation [11]

| PROTAC | Linker Type | E3 Ligase Ligand | mTOR Degradation |

| GP258 | PEG | Pomalidomide | Less Potent |

| GP262 | PEG | VH032 | More Potent |

| GP265 | Alkyl Chain | Pomalidomide | Less Potent |

| GP268 | Alkyl Chain | VH032 | Effective |

Note: The data presented is for illustrative purposes to demonstrate the type of quantitative analysis performed on PROTACs and the influence of linker composition.

Experimental Protocols

The characterization of a novel PROTAC involves a series of in vitro and cellular assays to determine its efficacy and mechanism of action. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[12][13]

Experimental Workflow

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 6. precisepeg.com [precisepeg.com]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of Flexible Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2] The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3] This guide delves into the core principles of PROTAC design, with a specific focus on the strategic use of flexible linkers.

Core Principles of PROTAC Design with Flexible Linkers

The design of an effective PROTAC is a multifactorial challenge where the linker plays a central role. Flexible linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, are often the starting point in PROTAC development due to their synthetic tractability and their ability to allow for a range of conformations, increasing the likelihood of forming a productive ternary complex.[3][4]

The PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]

References

- 1. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitination Assay - Profacgen [profacgen.com]

Methodological & Application

Application Notes and Protocols: Conjugation of Hydroxy-Amino-bis(PEG1-C2-Boc) to E3 Ligase Ligands for PROTAC® Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker plays a critical role in PROTAC design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3]

This document provides detailed application notes and protocols for the conjugation of "Hydroxy-Amino-bis(PEG1-C2-Boc)," an alkyl/ether-based PROTAC linker, to E3 ligase ligands.[4] This linker features a central amine for conjugation, polyethylene (B3416737) glycol (PEG) units to enhance solubility and flexibility, and Boc-protected carboxylic acid functionalities.[][4] These notes are intended to guide researchers in the synthesis and evaluation of PROTACs incorporating this versatile linker.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is determined by several key quantitative parameters. The following tables summarize representative data for PROTACs, providing a benchmark for experimental outcomes.

Table 1: PROTAC Synthesis and Characterization

| PROTAC Component | Conjugation Method | Reaction Yield (%) | Purity (LC-MS) | Reference |

| VHL Ligand + PEG Linker | Amide Coupling (HATU) | 65 | >95% | [5] |

| CRBN Ligand + PEG Linker | Amide Coupling (HATU) | 70 | >95% | [6] |

| POI Ligand + Linker-E3 Ligand | Reductive Amination | 40-60 | >95% | [7] |

Table 2: In Vitro Degradation Activity of BRD4-Targeting PROTACs with PEG Linkers

| PROTAC | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 1 | VHL | 10.84 ± 0.92 | 98 | SU-DHL-4 | [8] |

| PROTAC 2 | CRBN | 60 | 94 | MDA-MB-231 | [9] |

| PROTAC 3 | CRBN | 62 | 86 | MDA-MB-231 | [9] |

| NC-1 | CRBN | 2.2 | 97 | Mino | [10] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[11][12]

Table 3: Ternary Complex Formation and Cooperativity

| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC-E3) | Ternary KD (PROTAC-E3 in complex with POI) | Cooperativity (α) | Reference |

| MZ1 | BRD4BD2 | VHL | 67 ± 8 nM | 4.4 ± 1.0 nM | 15.2 | [8] |

| macro-PROTAC-1 | BRD4BD2 | VHL | 47 ± 9 nM | 2 ± 1 nM | 23.5 | [8] |

| PROTAC (BTK-targeting) | BTK | CRBN | ~1-10 µM | Varies | < 1 (negative) | [13] |

Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[14]

Experimental Protocols

Protocol 1: Deprotection of Boc-Protected Carboxylic Acids on Hydroxy-Amino-bis(PEG1-C2-Boc)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting groups from the linker to reveal the free carboxylic acids necessary for conjugation.

Materials:

-

Hydroxy-Amino-bis(PEG1-C2-Boc)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or Argon gas

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Dissolve Hydroxy-Amino-bis(PEG1-C2-Boc) (1.0 eq) in DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (10-20 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Further dry the residue under high vacuum to obtain the deprotected linker as a TFA salt. This crude product can often be used in the next step without further purification.

Protocol 2: Amide Bond Formation for Conjugation of Deprotected Linker to an Amine-Functionalized E3 Ligase Ligand

This protocol details the coupling of the deprotected linker (containing two carboxylic acid groups) to an E3 ligase ligand that has a free amine group (e.g., pomalidomide-amine or VH032-amine).[5][15]

Materials:

-

Deprotected Hydroxy-Amino-bis(PEG1-C2-linker) (TFA salt)

-

Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Stir plate and stir bar

-

Reaction vials

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Dissolve the deprotected linker (1.0 eq) in anhydrous DMF (0.1 M) in a reaction vial under an inert atmosphere.

-

Add HATU (2.2 eq) and DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

-

Add the amine-functionalized E3 ligase ligand (2.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Purify the crude product by preparative HPLC to obtain the final E3 ligase ligand-linker conjugate.

-

Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]

Protocol 3: Reductive Amination for Conjugation of the Linker's Central Amine to an Aldehyde/Ketone-Functionalized E3 Ligase Ligand

This protocol is applicable if the E3 ligase ligand is functionalized with an aldehyde or ketone. The central secondary amine of the linker can be used for this conjugation.

Materials:

-

Hydroxy-Amino-bis(PEG1-C2-Boc)

-

Aldehyde or ketone-functionalized E3 ligase ligand

-

Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)[18]

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Nitrogen or Argon gas

-

Stir plate and stir bar

-

Reaction vials

-

LC-MS for reaction monitoring

-

Silica (B1680970) gel for column chromatography or preparative HPLC for purification

Procedure:

-

Dissolve the aldehyde or ketone-functionalized E3 ligase ligand (1.0 eq) and Hydroxy-Amino-bis(PEG1-C2-Boc) (1.1 eq) in anhydrous DCM or DCE in a reaction vial under an inert atmosphere.

-

Add a catalytic amount of acetic acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent, STAB (1.5 eq) or NaBH₃CN (1.5 eq), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or preparative HPLC.

-

Characterize the final product by LC-MS and NMR spectroscopy.

Protocol 4: Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nM to high µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]

Protocol 5: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Purified target protein (POI)

-

Purified E3 ligase complex (e.g., VHL-Elongin B-Elongin C)

-

Synthesized PROTAC

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Procedure:

-

Ligand Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface via amine coupling.

-

Binary Interaction Analysis (PROTAC to immobilized protein): Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).

-

Binary Interaction Analysis (PROTAC to non-immobilized protein): In solution, determine the binary KD of the PROTAC for the protein that was not immobilized. This can be done by co-injecting a fixed concentration of the non-immobilized protein with varying concentrations of the PROTAC over a blank flow cell.

-

Ternary Complex Formation Analysis:

-

Inject a mixture of a fixed, saturating concentration of the PROTAC and a series of concentrations of the non-immobilized protein over the immobilized protein surface.

-

Alternatively, pre-incubate the PROTAC with the non-immobilized protein and inject this mixture over the immobilized protein surface.

-

-

Data Analysis:

-

Fit the sensorgrams from the binary interaction experiments to a suitable binding model to determine the KD values.

-

Analyze the sensorgrams from the ternary complex formation experiment to determine the ternary KD.

-

Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD.

-

Visualization of Key Pathways and Workflows

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis and Evaluation

Caption: General workflow for PROTAC synthesis and evaluation.

Signaling Pathway: VHL-Mediated Ubiquitination

Caption: VHL E3 ligase complex and PROTAC-mediated ubiquitination.

Signaling Pathway: CRBN-Mediated Ubiquitination

Caption: CRBN E3 ligase complex and PROTAC-mediated ubiquitination.

References

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Hydroxy-Amino-bis(PEG1-C2-Boc) - Immunomart [immunomart.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Boc Deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its widespread use is attributed to its stability under a variety of reaction conditions and its facile cleavage under mildly acidic conditions.[1] "Hydroxy-Amino-bis(PEG1-C2-Boc)" is an alkyl/ether-based PROTAC linker, which is instrumental in the synthesis of PROTACs.[3][4] This document provides a detailed protocol for the efficient removal of the Boc protecting groups from this linker, yielding the corresponding free diamine, which is a critical step for subsequent conjugation reactions in drug development workflows.

The primary method for Boc deprotection involves acidolysis, most commonly with trifluoroacetic acid (TFA).[1][2][5] This protocol will focus on the use of TFA in dichloromethane (B109758) (DCM), a standard and highly effective method for this transformation.[1][5] We will also detail reaction monitoring, work-up procedures, and purification of the resulting product.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the concentration of the acid, reaction temperature, and time. The following table summarizes typical reaction conditions for the Boc deprotection of PEGylated amines using trifluoroacetic acid. These parameters provide a robust starting point for the deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)".

| Parameter | Value | Reference |

| Reagent | Trifluoroacetic Acid (TFA) | [1][5] |

| Solvent | Dichloromethane (DCM), anhydrous | [1][5] |

| TFA Concentration | 20-50% (v/v) in DCM | [1][5] |

| Substrate Concentration | 0.1-0.2 M | [5] |

| Temperature | 0°C to Room Temperature (20-25°C) | [1][5] |

| Reaction Time | 30 minutes - 2 hours | [1][5] |

Experimental Protocols

This section outlines a detailed, step-by-step procedure for the Boc deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)".

Materials and Equipment

-

Hydroxy-Amino-bis(PEG1-C2-Boc)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

Ninhydrin (B49086) stain or other suitable visualization agent

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (recommended for accurate monitoring)

Deprotection Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve "Hydroxy-Amino-bis(PEG1-C2-Boc)" in anhydrous DCM to a concentration of 0.1-0.2 M.[5] Place the flask on a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of TFA: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[5] For example, to prepare a 20% TFA solution, add 2 mL of TFA to 8 mL of the substrate solution in DCM.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature. Continue stirring and monitor the reaction progress.[5] The reaction is typically complete within 1-2 hours.[5]

Reaction Monitoring

It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group while minimizing potential side reactions from prolonged exposure to strong acid.[1]

-

Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material. A suitable eluent system would be a mixture of DCM and methanol. The deprotected product, being more polar due to the free amines, will have a lower Rf value than the Boc-protected starting material.[1] The spots can be visualized using a ninhydrin stain, which specifically detects primary amines.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, inject a small aliquot of the reaction mixture into an LC-MS system. Monitor the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product.[1]

Work-up and Purification

Upon confirmation of reaction completion, the following steps should be taken to isolate the deprotected product.

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

-

Azeotropic Removal of Residual TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5] The resulting product will be the TFA salt of the deprotected diamine.

-

Optional Neutralization to Free Amine: If the free amine is required for the subsequent reaction, a basic work-up can be performed.[1][5] a. Dissolve the residue in DCM. b. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt.[1][5] Caution: Carbon dioxide gas will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free diamine.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Boc deprotection protocol.

Caption: Workflow for the Boc deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)".

Troubleshooting

-

Incomplete Deprotection: If monitoring indicates that the starting material is still present after the standard reaction time, consider increasing the reaction time or the concentration of TFA.[5] Steric hindrance from the PEG chains can sometimes slow the reaction.[5]

-

Side Product Formation: Prolonged exposure to strong acid can potentially lead to side reactions. Ensure the reaction is monitored closely and worked up promptly upon completion. If side products are observed, consider using a lower concentration of TFA or a shorter reaction time.

-

Product Solubility Issues during Work-up: The deprotected product, especially as the free amine, may have different solubility properties than the starting material. If the product is water-soluble, an aqueous work-up may lead to product loss. In such cases, using an ion-exchange resin to remove the TFA salt can be an effective alternative to a basic wash.[5]

By following this detailed protocol, researchers can confidently and efficiently perform the Boc deprotection of "Hydroxy-Amino-bis(PEG1-C2-Boc)", enabling the advancement of their drug discovery and development projects.

References

Application Notes and Protocols: Coupling "Hydroxy-Amino-bis(PEG1-C2-Boc)" to a Target Protein Ligand

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of the bifunctional linker, "Hydroxy-Amino-bis(PEG1-C2-Boc)," to a target protein ligand. The protocols detailed below cover the activation of the linker, deprotection of the Boc group, conjugation to the protein, and subsequent purification and characterization of the final conjugate.

Introduction to "Hydroxy-Amino-bis(PEG1-C2-Boc)"

"Hydroxy-Amino-bis(PEG1-C2-Boc)" is a heterobifunctional linker containing a hydroxyl and a Boc-protected amine. This configuration allows for sequential or orthogonal conjugation strategies. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate. The terminal Boc-protected amines, once deprotected, can be coupled to a target protein, while the hydroxyl group can be activated to react with a ligand of interest. This type of linker is particularly valuable in the development of targeted therapies and probes.

Experimental Overview

The overall workflow for coupling "Hydroxy-Amino-bis(PEG1-C2-Boc)" to a target protein ligand involves several key stages. The specific strategy will depend on the available functional groups on the target protein and the ligand. This guide will focus on a common approach where the linker is first activated at its hydroxyl group and reacted with a ligand, followed by deprotection and conjugation to the protein.

Caption: Experimental workflow for coupling the linker to a ligand and then to a protein.

Protocols

Protocol 1: Activation of the Hydroxyl Group

This protocol describes the activation of the hydroxyl group on "Hydroxy-Amino-bis(PEG1-C2-Boc)" using N,N'-Disuccinimidyl carbonate (DSC) to form an NHS ester, which can then react with primary amines on a ligand.

Materials:

-

"Hydroxy-Amino-bis(PEG1-C2-Boc)"

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Acetonitrile (ACN)

-

Anhydrous Pyridine (B92270) or Triethylamine (TEA)

-

Argon or Nitrogen gas

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve "Hydroxy-Amino-bis(PEG1-C2-Boc)" in anhydrous ACN in a clean, dry reaction vessel under an inert atmosphere (Argon or Nitrogen).

-

Add 1.5 equivalents of DSC to the solution.

-

Add 2.0 equivalents of anhydrous pyridine or TEA to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the activated linker can be used directly in the next step or purified by silica (B1680970) gel chromatography.

Table 1: Reaction Conditions for Hydroxyl Activation

| Parameter | Value |

| Solvent | Anhydrous Acetonitrile (ACN) |

| Activating Agent | N,N'-Disuccinimidyl carbonate (DSC) |

| Molar Ratio (Linker:DSC) | 1 : 1.5 |

| Base | Pyridine or Triethylamine (TEA) |

| Molar Ratio (Linker:Base) | 1 : 2.0 |

| Reaction Temperature | Room Temperature (20-25°C) |

| Reaction Time | 4-6 hours |

Protocol 2: Coupling of Activated Linker to an Amine-Containing Ligand

Materials:

-

Activated "Hydroxy-Amino-bis(PEG1-C2-Boc)" (from Protocol 3.1)

-

Amine-containing ligand

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the amine-containing ligand in anhydrous DMF or DMSO.

-

Add the activated linker solution to the ligand solution in a 1.2:1 molar ratio (linker:ligand).

-

Add 3.0 equivalents of DIPEA to the reaction mixture to act as a non-nucleophilic base.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the linker-ligand conjugate using reverse-phase HPLC.

Protocol 3: Boc Deprotection

This protocol outlines the removal of the Boc protecting groups to expose the primary amines for protein conjugation.